An In-depth Technical Guide to Cholesteryl-TEG Azide: Structure, Synthesis, and Characterization
An In-depth Technical Guide to Cholesteryl-TEG Azide: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl-TEG azide (B81097) is a valuable bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, combining the lipophilic cholesterol anchor with a flexible triethylene glycol (TEG) spacer and a reactive azide group, makes it a powerful tool for the targeted delivery and modification of biomolecules. This technical guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and key characterization data.
Chemical Structure and Properties
Cholesteryl-TEG azide possesses a well-defined molecular architecture designed for specific functionalities. The cholesterol moiety facilitates membrane insertion and cellular uptake, while the TEG linker enhances solubility and provides spatial separation between the cholesterol anchor and the azide group. The terminal azide is a versatile functional group for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the straightforward conjugation to a wide variety of alkyne-modified molecules such as peptides, oligonucleotides, and small molecule drugs.
Chemical Formula: C36H62N4O5
IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate[1]
A 2D representation of the chemical structure is provided below:
Figure 1: Chemical Structure of Cholesteryl-TEG azide.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Cholesteryl-TEG azide.
| Property | Value | Reference |
| Molecular Weight | 630.90 g/mol | |
| Molecular Formula | C36H62N4O5 | |
| Physical Form | Solid | |
| Storage Temperature | -20°C |
Synthesis of Cholesteryl-TEG Azide
Experimental Workflow
Figure 2: Synthetic workflow for Cholesteryl-TEG azide.
Experimental Protocols
Step 1: Synthesis of Triethylene glycol monotosylate (TEG-Tosylate)
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Materials: Triethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270).
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Procedure:
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Dissolve triethylene glycol (1 equivalent) in a minimal amount of cold (0 °C) pyridine.
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Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the stirred solution at 0 °C.
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Allow the reaction mixture to stir at room temperature for 12-16 hours.
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Pour the reaction mixture into ice-water and extract with dichloromethane.
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Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to yield triethylene glycol monotosylate.
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Step 2: Synthesis of Cholesteryl-TEG-Tosylate
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Materials: Cholesterol, Sodium hydride (NaH), Triethylene glycol monotosylate, Anhydrous Tetrahydrofuran (THF).
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Procedure:
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Suspend sodium hydride (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
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Add a solution of cholesterol (1 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C.
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Allow the mixture to stir at room temperature for 1 hour.
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Add a solution of triethylene glycol monotosylate (1.2 equivalents) in anhydrous THF to the reaction mixture.
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Heat the reaction to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to 0 °C and cautiously quench with methanol.
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Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain Cholesteryl-TEG-Tosylate.
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Step 3: Synthesis of Cholesteryl-TEG Azide
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Materials: Cholesteryl-TEG-Tosylate, Sodium azide (NaN3), Anhydrous Dimethylformamide (DMF).
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Procedure:
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Dissolve Cholesteryl-TEG-Tosylate (1 equivalent) in anhydrous DMF.
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Add sodium azide (3-5 equivalents) to the solution.
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Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
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After the reaction is complete, cool to room temperature and pour into water.
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Extract the aqueous mixture with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the final product, Cholesteryl-TEG azide.
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Characterization Data
Detailed characterization data for Cholesteryl-TEG azide is not widely published. However, based on the known spectra of cholesterol and TEG derivatives, the expected NMR and mass spectrometry data would be as follows:
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1H NMR (CDCl3): The spectrum would be expected to show characteristic signals for the cholesterol backbone, including the olefinic proton at ~5.3 ppm and numerous overlapping signals in the aliphatic region (0.6-2.5 ppm). The protons of the TEG linker would appear as a series of multiplets in the range of 3.5-3.7 ppm, and the methylene (B1212753) protons adjacent to the azide group would be shifted slightly downfield.
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13C NMR (CDCl3): The spectrum would display the characteristic 27 carbon signals of the cholesterol core, along with the signals corresponding to the TEG linker carbons, typically in the 60-72 ppm region.
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Mass Spectrometry (ESI-MS): The positive ion mode ESI-MS would be expected to show a prominent peak corresponding to the sodium adduct [M+Na]+.
Applications in Research and Drug Development
The unique properties of Cholesteryl-TEG azide make it a highly sought-after reagent in various research and therapeutic applications:
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Targeted Drug Delivery: The cholesterol moiety can be incorporated into liposomes or lipid nanoparticles (LNPs) to enhance their stability and facilitate the delivery of encapsulated drugs to specific cells and tissues.
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Oligonucleotide Conjugation: Cholesteryl-TEG azide is widely used to modify antisense oligonucleotides and siRNAs. The cholesterol anchor improves cellular uptake and bioavailability of these therapeutic nucleic acids.
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Bioconjugation and Imaging: The azide group allows for the attachment of fluorescent dyes, biotin, or other reporter molecules, enabling the tracking and visualization of cholesterol-modified constructs in biological systems.
